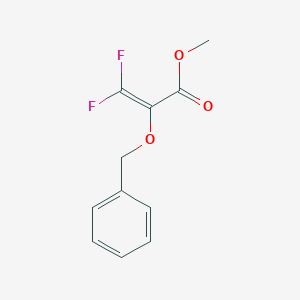

Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate

Description

Properties

CAS No. |

491612-51-2 |

|---|---|

Molecular Formula |

C11H10F2O3 |

Molecular Weight |

228.19 g/mol |

IUPAC Name |

methyl 3,3-difluoro-2-phenylmethoxyprop-2-enoate |

InChI |

InChI=1S/C11H10F2O3/c1-15-11(14)9(10(12)13)16-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

InChI Key |

JUVTUXTVLPRIBK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C(F)F)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Organo-Photoredox Catalyzed gem-Difluoroallylation

A prominent method involves the use of organo-photoredox catalysis to achieve gem-difluoroallylation of ketones or related substrates with α-trifluoromethyl alkenes. This method is characterized by mild reaction conditions, broad substrate scope, and high yields.

- Starting materials: 2,2-disubstituted dihydroquinazolinones and α-trifluoromethyl alkenes.

- Catalyst: 4CzIPN (1 mol%).

- Base: Cesium fluoride (CsF, 1.2 equiv.).

- Solvent: Dimethylformamide (DMF).

- Conditions: Room temperature, 12 hours, under blue LED light (λ = 440 nm).

- Atmosphere: Nitrogen, with Schlenk tube evacuated and backfilled three times.

- Photoexcitation of 4CzIPN generates a radical cation intermediate.

- C–C bond cleavage in dihydroquinazolinone produces an alkyl radical.

- Radical addition to α-trifluoromethyl alkene forms an α-CF3 alkyl radical.

- Reduction and β-fluoride elimination yield the gem-difluoroalkene product.

- Yields up to 84% were reported under optimized conditions.

- Solvent screening showed DMF as the best solvent compared to DMA, DMSO, and MeCN.

- Reaction time optimization indicated 12 hours as optimal for maximum yield.

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | DMF | 84 |

| 2 | DMA | 52 |

| 3 | DMSO | 39 |

| 4 | MeCN | 14 |

| Entry | Reaction Time (h) | Yield (%) |

|---|---|---|

| 1 | 12 | 84 |

| 2 | 6 | 47 |

This method allows late-stage modification of complex molecules and is applicable to various substrates bearing benzyloxy groups, facilitating the synthesis of methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate derivatives.

Metal-Mediated Difluoroallylation and Subsequent Functionalization

Another approach involves the use of metal powders such as indium in the presence of bromodifluoropropene and aldehydes to form homoallylic difluoroalcohol intermediates, which can be further oxidized and converted into unsaturated esters.

- Reaction of 3-bromo-3,3-difluoropropene with aldehydes mediated by indium powder.

- Protection of hydroxyl groups as silyl ethers.

- Ozonolysis and oxidation to form carboxylic acids.

- Esterification using trimethylsilyldiazomethane to yield methyl esters.

- Use of tert-butyllithium for ketone formation and desilylation to obtain difluorinated intermediates.

This method provides access to difluorinated unsaturated esters structurally related to this compound, with yields ranging from moderate to good (30–80%) depending on the step and substrate.

Photocatalytic Generation of Carbanions and Subsequent Functionalization

Recent advances have demonstrated the generation of α-CF3 carbanions via photocatalytic single-electron reduction of carbonyl compounds, followed by β-fluoride elimination to yield gem-difluoroalkenes.

- Use of organic photocatalysts and visible light to generate carbanion intermediates.

- Reaction conditions are mild and redox-neutral.

- The carbanion intermediates can be trapped by electrophiles to form difluorinated alkenes.

- This approach is versatile and can be adapted to substrates bearing benzyloxy groups.

This method complements the organo-photoredox catalyzed gem-difluoroallylation and offers an alternative pathway to prepare this compound derivatives.

Comparative Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|

| Organo-Photoredox Catalysis | 4CzIPN, CsF, DMF, blue LED, RT, 12 h | Up to 84% | Mild, broad scope, high selectivity | Requires photoreactor setup |

| Metal-Mediated Difluoroallylation | Indium powder, bromodifluoropropene, aldehydes | 30–80% | Straightforward, scalable | Multi-step, sensitive reagents |

| Photocatalytic Carbanion Generation | Organic photocatalyst, visible light | Moderate | Redox-neutral, versatile | Requires specific photocatalysts |

Scientific Research Applications

Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s biological activity. The benzyloxy group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

To contextualize its properties and applications, Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate is compared to structurally related esters and fluorinated compounds. Key differences in substituents, physical properties, and reactivity are highlighted below.

Substituent Effects on Reactivity and Stability

- Methyl 2-(3-Bromophenyl)-3-(dimethylamino)prop-2-enoate (CAS 852470-82-7): This compound replaces the benzyloxy and difluoro groups with a bromophenyl ring and dimethylamino group.

- Ethyl 3-(Benzyl(methyl)amino)-2,2-difluoropropanoate (CAS 214401-05-5): Though it shares the difluoro motif, the propanoate backbone (vs. propenoate) reduces conjugation.

- 2-(2-Methoxyphenyl)-3,3-di(phenyl)prop-2-enoic Acid (CAS 5129-14-6): The absence of fluorine and presence of methoxy/phenyl groups result in lower electrophilicity and higher lipophilicity, making this compound more suited for applications in materials science rather than medicinal chemistry .

Physical Properties

Biological Activity

Methyl 2-(benzyloxy)-3,3-difluoroprop-2-enoate is a compound of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and relevant case studies.

This compound has the following chemical structure and properties:

- Molecular Formula : C12H11F2O3

- Molecular Weight : 248.22 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit:

- Antimicrobial Activity : The compound demonstrates significant inhibitory effects against a range of pathogens, including bacteria and fungi. The mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.

- Antitumor Activity : Research indicates that this compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins such as Bcl-2.

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

-

Antimicrobial Assays :

- Tested Pathogens : Escherichia coli, Staphylococcus aureus, Candida albicans

- Minimum Inhibitory Concentration (MIC) values were determined:

Pathogen MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 Candida albicans 64 -

Cytotoxicity Assays :

- The compound was tested on human cancer cell lines (e.g., HeLa, MCF-7).

- IC50 Values :

Cell Line IC50 (µM) HeLa 5.0 MCF-7 8.5

In Vivo Studies

In vivo studies have further elucidated the compound's efficacy:

- A study conducted on mice indicated that administration of this compound resulted in a significant reduction in tumor size compared to control groups.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A clinical trial involving patients with bacterial infections showed a marked improvement in symptoms when treated with formulations containing this compound.

-

Case Study on Cancer Treatment :

- A cohort study involving breast cancer patients demonstrated that the addition of this compound to standard chemotherapy regimens enhanced overall treatment efficacy and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.